Permethrin

Description

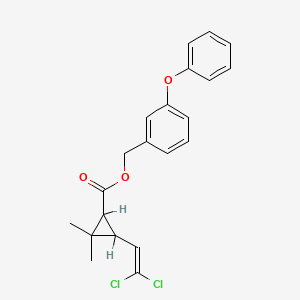

This compound is a cyclopropanecarboxylate ester in which the esterifying alcohol is 3-phenoxybenzyl alcohol and the cyclopropane ring is substituted with a 2,2-dichlorovinyl group and with gem-dimethyl groups. It has a role as a pyrethroid ester insecticide, a pyrethroid ester acaricide, an agrochemical, an ectoparasiticide and a scabicide. It is a member of cyclopropanes and a cyclopropanecarboxylate ester. It is functionally related to a 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

A pyrethroid insecticide commonly used in the treatment of lice infestations and scabies. It is a yellow to light orange-brown, low melt-ing solid or viscous liquid.

This compound is a Pyrethroid.

This compound is a synthetic pyrethroid and neurotoxin. This compound affects the neuronal membrane by blocking the movement of sodium ions from outside to inside the neuronal cell membrane thereby disrupting the sodium channel current that regulates the polarization of the membrane. This leads to delayed repolarization and subsequent paralysis of the nervous system. This compound is used to eradicate parasites such as head lice, ticks and scabies from humans and animals.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and is indicated for parasitic infection and has 2 investigational indications. It was withdrawn in at least one region.

This compound is only found in individuals that have used or taken this drug. It is a pyrethroid insecticide commonly used in the treatment of lice infestations and scabies. It is a yellow to light orange-brown, low melt-ing solid or viscous liquid.this compound acts on the nerve cell membrane to disrupt the sodium channel current by which the polarization of the membrane is regulated. Delayed repolarization and paralysis of the pests are the consequences of this disturbance.

A pyrethroid insecticide commonly used in the treatment of LICE INFESTATIONS and SCABIES.

Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLPVAHGXHCWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21Cl2H20O3, C21H20Cl2O3 | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022292 | |

| Record name | Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Permethrin is a pale brown liquid. Relatively water insoluble. Used as an insecticide., Colorless to pale yellow solid or liquid; [Merck Index] Yellow-brown to brown viscous liquid or solid; [ICSC] Solid; mp = 34 deg C; [MSDSonline], Solid, YELLOW-BROWN-TO-BROWN VISCOUS LIQUID OR CRYSTALS. | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Permethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>290 °C at 760 mm Hg, BP: 200 °C at 0.1 mm Hg | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0111 mg/L at 20 °C, pH 7.0-9.3 (OECD Method 105), In water, 6.00X10-3 mg/L (pH 7, 20 °C); cis-isomers 0.20 mg/L (25 °C); trans-isomers 0.13 mg/L (25 °C), In xylene and hexane >1000, methanol 258 (all in g/kg at 25 °C), Soluble in most organic solvents except ethylene glycol. Soluble in acetone, ethanol, ether, and xylene, In water, 6.00X10-3 mg/ml @ 20 °C., 6.91e-05 g/L, Solubility in water: none | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.19 - 1.27 at 20 °C, Relative density (water = 1): 1.2 | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000002 [mmHg], Vapor pressure: cis-isomers 2.9X10-3 mPa at 25 °C, trans-isomers 9.2X10-4 Pa at 25 °C, 5.18X10-8 mm Hg at 25 °C (OECD Method 104), Vapor pressure, Pa at 20 °C: | |

| Record name | Permethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals to a viscous liquid; Color, white to pale yellow, Pure permethrin cis-isomer forms colorless crystals at room temperature but a mixture of cis and trans isomers normally occurs as a liquid, with its appearance depending on the ratio of isomers. Pure permethrin (40:60) is a colorless, viscous liquid, whereas the technical compound is a yellow to yellow-brown viscous liquid. | |

CAS No. |

52645-53-1, 52341-32-9, 52341-33-0, 93389-07-2 | |

| Record name | PERMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52645-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Transpermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052341329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-cis-Permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052341330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permethrin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052645531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hemoglobin atlanta-coventry | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093389072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Permethrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

<20 °C (OECD Method 102), MP: cis-isomers, 63-65 °C; trans-isomers, 44-47 °C, 34 °C, 34-39 °C | |

| Record name | Permethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Permethrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PERMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Introduction: The Central Role of Voltage-Gated Sodium Channels in Insect Neurophysiology

An In-Depth Technical Guide to the Mechanism of Action of Permethrin on Insect Voltage-Gated Sodium Channels

In the intricate landscape of the insect nervous system, the rapid transmission of electrical signals is paramount for survival, governing everything from motor control to sensory perception. The cornerstone of this signaling is the action potential, a transient, all-or-nothing electrical impulse propagated along neuronal axons. The generation and propagation of these action potentials are critically dependent on voltage-gated sodium channels (VGSCs), large transmembrane proteins that orchestrate the rapid influx of sodium ions (Na+) in response to changes in membrane potential.[1]

Insect VGSCs, like their mammalian counterparts, are composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[2][3] The S1-S4 segments form the voltage-sensing module, while the S5-S6 segments and the connecting P-loops from all four domains assemble to form the central ion-conducting pore.[3] The precise and rapid transitions between three principal states—resting (closed), open (activated), and inactivated—are fundamental to neuronal function.[1][4] It is this exquisitely regulated molecular machine that serves as the primary target for the potent neurotoxic effects of pyrethroid insecticides, including this compound.[5][6][7]

This guide provides a detailed examination of the molecular interactions between this compound and the insect VGSC. We will explore the state-dependent binding mechanism, the specific molecular binding sites, the resulting alterations in channel gating kinetics, and the molecular basis of target-site resistance. Furthermore, we will present a validated experimental workflow for characterizing these interactions, providing researchers with a robust framework for investigation.

Part 1: The Core Mechanism - How this compound Disrupts Sodium Channel Gating

The insecticidal action of this compound is not due to a simple blockage of the ion pore. Instead, it acts as a potent modulator of channel gating, effectively locking the channel in a modified open state.[8][9][10] This is achieved by physically binding to the channel protein and altering the kinetics of its conformational changes. The hallmark electrophysiological signs of this compound poisoning are a profound slowing of both inactivation (the closing of the channel during sustained depolarization) and deactivation (the closing of the channel upon membrane repolarization).[4][5]

This disruption has catastrophic consequences for the neuron. The prolonged influx of Na+ leads to a long-lasting depolarized state, causing repetitive, uncontrolled firing of action potentials.[2][9] This neuronal hyperexcitability ultimately results in the characteristic symptoms of pyrethroid poisoning: initial knockdown, followed by paralysis and death of the insect.[5][6]

State-Dependent Binding: A Preference for the Open Channel

A critical aspect of this compound's mechanism is its state-dependent binding. While some interaction with the resting (closed) state can occur, this compound binds with significantly higher affinity to the open state of the sodium channel.[1][4][8][9] This is a key insight derived from "use-dependence" experiments, where the effect of the insecticide is greatly enhanced by repeated stimulation (i.e., repeated opening) of the channels.[1][4] This preferential binding to the activated conformation explains why the insecticide is so effective at stabilizing the open state; it essentially "traps" the channel once it opens. While this compound exhibits this mixed-state interaction, other pyrethroids, particularly Type II pyrethroids like deltamethrin, show an almost absolute requirement for channel opening to bind effectively.[4][11][12]

The following diagram illustrates the core mechanism of action, highlighting the state-dependent interaction.

Caption: this compound preferentially binds to the open state of the VGSC, stabilizing it.

The Molecular Binding Pocket: Pyrethroid Receptor Sites

Decades of research combining site-directed mutagenesis, electrophysiology, and computational modeling have led to the identification of specific pyrethroid receptor sites on the insect VGSC.[3] A prominent model proposes two distinct but cooperative sites, PyR1 and PyR2.[5][13]

-

Pyrethroid Receptor Site 1 (PyR1): This site is a hydrophobic cavity located at the interface between domains II and III. It is formed by residues from the S4-S5 linker of domain II (IIL45), the IIS5 helix, and the IIIS6 helix.[2][8][14] this compound is predicted to lodge within this pocket, making contacts that stabilize the relative positions of these helices, thereby impeding the conformational changes required for channel closing.[9]

-

Pyrethroid Receptor Site 2 (PyR2): A second site, PyR2, has been proposed at the interface between domains I and II.[5][13] It is thought that the simultaneous binding of pyrethroid molecules to both PyR1 and PyR2 is necessary to efficiently lock the channel in the open conformation and exert maximum insecticidal activity.[2][5]

The residues forming these pockets are highly conserved among insects but differ in mammals, contributing to the selective toxicity of pyrethroids.[2][14]

Part 2: Quantifying the Effect - Alterations in Gating Parameters

The binding of this compound to the VGSC results in measurable changes to the channel's biophysical properties. These are typically quantified using voltage-clamp electrophysiology.

| Gating Parameter | Typical Effect of this compound | Consequence for the Neuron |

| Voltage-Dependence of Activation | Minor hyperpolarizing shift (channels open at more negative potentials)[15] | Lowers the threshold for firing an action potential, increasing excitability. |

| Kinetics of Inactivation | Markedly slowed | The channel remains open for a longer duration during membrane depolarization. |

| Kinetics of Deactivation | Markedly slowed, producing a large "tail current" upon repolarization[4][16] | The channel fails to close promptly after an action potential, leading to sustained Na+ influx and after-depolarization. |

| Cumulative Inactivation | Can be accelerated[16] | During a train of stimuli, a faster accumulation of channels enters a non-conducting inactivated state. |

Part 3: The Challenge of Resistance - Target-Site Modification

The widespread use of pyrethroids has driven the evolution of resistance in countless insect populations.[7] A primary mechanism is target-site insensitivity, commonly known as knockdown resistance (kdr).[2][5] Kdr is caused by single nucleotide polymorphisms (SNPs) in the VGSC gene that result in amino acid substitutions within or near the pyrethroid binding sites.[17][18]

These mutations, such as the classic L1014F substitution in the IIS6 helix, are thought to confer resistance by sterically hindering the binding of this compound to its receptor site or by allosterically altering the conformation of the binding pocket, thereby reducing the insecticide's affinity.[3][7][19] The identification of these mutations has been crucial for developing molecular diagnostics to monitor resistance in field populations.[2]

Beyond target-site insensitivity, other resistance mechanisms include enhanced metabolic detoxification by enzymes like cytochrome P450s and esterases, which break down the insecticide before it can reach its target.[18][20][21]

Part 4: Experimental Workflow - Probing the this compound-VGSC Interaction

To rigorously study the effects of this compound and the impact of kdr mutations, a robust and controlled experimental system is required. The expression of insect VGSC genes in Xenopus laevis oocytes coupled with two-electrode voltage clamp (TEVC) electrophysiology is the gold-standard methodology.[2][12][19] This approach allows for the precise functional characterization of wild-type and mutant channels in isolation.

The following diagram outlines the comprehensive workflow for this analysis.

Caption: Workflow for analyzing this compound's effects on VGSCs using Xenopus oocytes.

Protocol: TEVC Analysis of this compound's Effect on Insect VGSCs

This protocol provides a self-validating system for obtaining reliable data on insecticide-channel interactions.

1. Oocyte Preparation and cRNA Injection:

-

Objective: Prepare healthy oocytes and introduce the genetic material for the target sodium channel.

-

Steps:

-

Surgically harvest oocyte lobes from a mature female Xenopus laevis.

-

Digest the follicular membrane by incubating lobes in a collagenase solution (e.g., 1-2 mg/mL in a calcium-free solution) with gentle agitation.

-

Manually separate and select healthy, stage V-VI oocytes.

-

Using a nano-injector, inject each oocyte with ~50 nL of the prepared VGSC cRNA solution (concentration typically 0.5-1.0 µg/µL).

-

Incubate the injected oocytes at 16-18°C in a buffered solution (e.g., ND96) supplemented with antibiotics for 2-5 days to allow for channel expression.

-

-

Validation: Uninjected oocytes from the same batch should be maintained as a negative control to ensure no endogenous currents interfere with measurements.

2. Electrophysiological Recording:

-

Objective: Measure the ionic currents flowing through the expressed sodium channels in response to controlled voltage changes.

-

Steps:

-

Place a single oocyte in a small-volume recording chamber continuously perfused with a low-chloride recording solution to minimize interference from endogenous chloride currents.

-

Impale the oocyte with two sharp glass microelectrodes (0.5-2.0 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential (Vm), and the other injects current.

-

Clamp the oocyte's membrane potential at a negative holding potential (e.g., -100 to -120 mV) to ensure all VGSCs are in the resting state.

-

Apply a series of voltage-step protocols to elicit and measure sodium currents. A typical protocol to measure peak current involves stepping from the holding potential to various test potentials (e.g., -80 mV to +60 mV).

-

-

Validation: Confirm robust expression by observing large inward sodium currents (>1 µA) upon depolarization, which are absent in control oocytes.

3. Application of this compound and Data Acquisition:

-

Objective: To measure the specific effects of this compound on channel gating kinetics.

-

Steps:

-

First, record baseline sodium currents in response to a standardized voltage protocol (e.g., a 20 ms step to 0 mV).

-

Switch the perfusion solution to one containing the desired concentration of this compound (typically dissolved in a carrier like DMSO, with the final DMSO concentration kept below 0.1%).

-

Allow the compound to equilibrate for several minutes.

-

To assess use-dependence, apply a train of short depolarizing pulses (e.g., 10 pulses at 10 Hz) before the main test pulse.

-

Record the modified currents. A key observation will be the appearance of a large, slowly decaying "tail current" immediately following repolarization to the holding potential.

-

-

Validation: A vehicle control (solution with DMSO but no this compound) must be applied to ensure the observed effects are due to the insecticide and not the solvent.

4. Data Analysis:

-

Objective: To quantify the changes in channel properties.

-

Steps:

-

Measure the peak inward current amplitude during the depolarizing step.

-

Measure the amplitude of the initial tail current upon repolarization. The percentage of modified channels can be estimated from the relative size of the tail current.

-

Fit the decay of the tail current with an exponential function to determine its time constant (τ), a quantitative measure of deactivation slowing.

-

Compare the effects on wild-type channels to those on channels containing kdr mutations to calculate a resistance factor.

-

Conclusion

This compound's efficacy as an insecticide is a direct result of its potent and specific modulation of the insect voltage-gated sodium channel. By preferentially binding to the open state of the channel, it inhibits the normal gating processes of inactivation and deactivation, leading to neuronal hyperexcitation and paralysis. The molecular architecture of the PyR1 and PyR2 binding sites provides a structural basis for this interaction and explains the molecular underpinnings of target-site resistance. Understanding this intricate mechanism at a molecular and physiological level is not only fundamental to insect neurobiology but also critical for managing insecticide resistance and guiding the development of next-generation pest control agents. The experimental frameworks described herein provide the necessary tools for researchers to continue unraveling the complexities of these vital neuronal proteins.

References

- State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC. (n.d.). National Center for Biotechnology Information.

- Molecular evidence for dual pyrethroid-receptor sites on a mosquito sodium channel. (2015). Proceedings of the National Academy of Sciences.

- State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids. (2010). ResearchGate.

- Modelling insecticide-binding sites in the voltage-gated sodium channel. (2006). PubMed.

- Voltage-gated sodium channels as targets for pyrethroid insecticides. (2017). Pest Management Science.

- Modelling insecticide-binding sites in the voltage-gated sodium channel. (2006). Portland Press.

- What is the mechanism of this compound? (2024). Patsnap Synapse.

- Modelling insecticide-binding sites in the voltage-gated sodium channel. (2006). PubMed Central.

- Molecular Biology, Biochemistry and Genetics and of Insecticide Resistance. (n.d.). NIFA Reporting Portal.

- This compound induces epileptic susceptibility via activation of Na+ channels and rise in glutamate. (2023). PubMed Central.

- Biochemical basis of this compound resistance in Anopheles arabiensis from Lower Moshi, north-eastern Tanzania. (2011). Malaria Journal.

- Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons. (2014). PLOS ONE.

- This compound resistance in Aedes aegypti: Genomic variants that confer knockdown resistance, recovery, and death. (2021). PLOS Genetics.

- Sodium Channel Mutations and Pyrethroid Resistance in Aedes aegypti. (2016). Insects.

- Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel. (2022). International Journal of Molecular Sciences.

- This compound exposure affects neurobehavior and cellular characterization in rats' brain. (2021). Toxicology Reports.

- Voltage-Gated Sodium Channels as Insecticide Targets. (2014). Advances in Insect Physiology.

- This compound Resistance in Aedes aegypti Affects Aspects of Vectorial Capacity. (2021). Insects.

- Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance. (2015). Current Opinion in Insect Science.

- the insect voltage-gated sodium channel: structure conservation, role in pyrethroid resist. (2014). Cornell University eCommons.

- Diversity and Convergence of Sodium Channel Mutations Involved in Resistance to Pyrethroids. (2013). Pesticide Biochemistry and Physiology.

- Insect sodium channels and insecticide resistance. (2007). Invertebrate Neuroscience.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Diversity and Convergence of Sodium Channel Mutations Involved in Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound exposure affects neurobehavior and cellular characterization in rats’ brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modelling insecticide-binding sites in the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induces epileptic susceptibility via activation of Na+ channels and rise in glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound resistance in Aedes aegypti: Genomic variants that confer knockdown resistance, recovery, and death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Resistance in Aedes aegypti Affects Aspects of Vectorial Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sodium Channel Mutations and Pyrethroid Resistance in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Biology, Biochemistry and Genetics and of Insecticide Resistance - CORNELL UNIVERSITY [portal.nifa.usda.gov]

- 21. Biochemical basis of this compound resistance in Anopheles arabiensis from Lower Moshi, north-eastern Tanzania - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Understanding the Stereochemical Complexity of Permethrin

An In-Depth Technical Guide to the Chemical Properties and Synthesis of Permethrin Isomers

This compound, a principal member of the synthetic pyrethroid class of insecticides, is a photostable and broad-spectrum agent widely utilized in agriculture, public health, and veterinary medicine.[1][2] Its molecular structure is characterized by two chiral centers at the C1 and C3 positions of its cyclopropane ring, giving rise to a complex stereochemistry.[1][3] This results in four distinct stereoisomers, existing as two pairs of enantiomers which are diastereomeric to each other.[1][3] These isomers are systematically designated as (1R,3R)-cis, (1S,3S)-cis, (1R,3S)-trans, and (1S,3R)-trans.[4]

The biological activity of this compound is not uniform across its isomers. The insecticidal potency is primarily associated with the 1R-isomers, namely (1R,3R)-cis and (1R,3S)-trans.[3][5][6] Consequently, commercial this compound formulations are not enantiomerically pure but are sold as mixtures of diastereomers, typically with cis:trans ratios of 25:75 or 40:60, to optimize efficacy and manufacturing efficiency.[1][3][7] This inherent stereoselectivity in biological function necessitates a deep understanding of the individual isomers' chemical properties and the synthetic strategies required to control their formation and isolation. This guide provides a comprehensive technical overview for researchers and drug development professionals engaged in the study and application of this compound.

Part 1: Physicochemical and Biological Properties of this compound Isomers

The spatial arrangement of the substituents on the cyclopropane ring dictates the distinct physicochemical and biological properties of each this compound isomer. These differences have profound implications for their environmental fate, metabolism, and toxicological profiles.

Physicochemical Characteristics

The technical-grade mixture of this compound isomers is typically a viscous, yellow-to-brown liquid or crystalline solid, while the pure compound is a colorless crystalline solid.[7] Key properties are summarized below.

Table 1: Physicochemical Properties of this compound and its Isomers

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₀Cl₂O₃ | [1][8] |

| Molecular Weight | 391.3 g/mol | [8][9] |

| Melting Point | Technical (mixture): 34–39°C | [7][9] |

| cis-isomers: 63–65°C | [7] | |

| trans-isomers: 44–47°C | [7] | |

| Boiling Point | 220°C at 0.05 mm Hg | [7] |

| Water Solubility | Very low (~0.2 mg/L) | [7] |

| Organic Solvents | Soluble in hexane, xylene, acetone, methanol | [7][9] |

| Vapour Pressure | cis-isomer: 1.5 x 10⁻⁸ mm Hg (20°C) | [7] |

| trans-isomer: 7.5 x 10⁻⁹ mm Hg (20°C) | [7] | |

| Log P (Octanol/Water) | 6.5 | [7] |

A critical distinction lies in the polarity between diastereomers. The cis-isomers, with both substituents on the same side of the cyclopropane ring, exhibit a greater dipole moment and are thus more polar than their trans counterparts.[10] This difference influences their physical properties; for instance, the cis-isomer of the precursor acid is more soluble in n-hexane than the trans-isomer, a property exploited for their separation during synthesis.[7]

Stereoselectivity in Biological Activity and Toxicology

The efficacy and toxicity of this compound are intrinsically linked to its stereochemistry.

-

Insecticidal Activity: The neurotoxic action of this compound on insects, which involves prolonging the opening of sodium channels, is highly stereospecific. The (1R)-cis and (1R)-trans isomers are the most potent insecticidal agents.[3][5][11] This is why some high-performance technical grades are enriched with (1R)-enantiomers to enhance insecticidal properties while reducing the application of less active isomers.[6]

-

Mammalian Toxicity and Metabolism: The isomers also exhibit differential toxicity and metabolic fates in mammals. The cis-isomers are generally more toxic and metabolically stable than the trans-isomers.[1][9] Studies have consistently shown that trans-permethrin is cleared more rapidly from the body than cis-permethrin.[12][13] This is partly due to the stereoselective action of metabolic enzymes; for example, the trans-isomer is more readily hydrolyzed by esterases.[14][15]

-

Endocrine Disruption: Emerging research indicates that this compound may act as an endocrine-disrupting chemical (EDC), and this activity can be stereoselective.[4] Studies have shown that different isomers can interact with the androgen receptor with varying potentials, suggesting that human exposure to commercial isomeric mixtures could interfere with endocrine function.[4] Furthermore, the biotransformation of this compound can be stereoselective, leading to metabolites with greater estrogenic activity than the parent compound.[15] This enantiomer-specific toxicological profile is a critical consideration for risk assessment.[16]

Part 2: Synthesis of this compound Isomers

The synthesis of this compound can be approached in two primary ways: the production of a specific diastereomeric mixture (the common industrial approach) or a stereoselective synthesis to yield a specific, desired isomer. Control over the isomeric ratio is almost always exerted at the stage of the key intermediate: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA).

General Industrial Synthesis of this compound Mixtures

The predominant industrial method involves the esterification of 3-phenoxybenzyl alcohol with the acid chloride of DCCA.[3][17] The final cis:trans ratio of the this compound product is directly determined by the isomeric ratio of the DCCA acid chloride used as the precursor.[3]

Caption: General synthetic pathway for a mixture of this compound isomers.

Generalized Experimental Protocol:

-

Synthesis of 3-Phenoxybenzyl Alcohol: 3-Phenoxybenzaldehyde is reduced using a suitable reducing agent (e.g., sodium borohydride) in an appropriate solvent. The reaction is typically conducted at a controlled temperature of 5-25°C for 1-4 hours.[3][18]

-

Preparation of DCCA Acid Chloride: A mixture of cis- and trans-DCCA is reacted with thionyl chloride (SOCl₂), often in an inert solvent, to convert the carboxylic acids to the more reactive acid chlorides.[18]

-

Esterification: 3-Phenoxybenzyl alcohol is coupled with the DCCA acid chloride mixture in a solvent such as toluene.[3] The reaction is heated to approximately 80-85°C to drive the esterification to completion.[3][18] The resulting product is a mixture of this compound isomers with a cis:trans ratio corresponding to that of the starting DCCA-Cl.

Alternative Pathway via Cyclopropanation

An alternative and historically significant route begins with 1,1-dichloro-4-methyl-1,3-pentadiene.[19] This precursor undergoes a cyclopropanation reaction with ethyl diazoacetate in the presence of a copper catalyst to form the ethyl ester of DCCA.[1][7][19] This ester is then hydrolyzed to the free acid, which can be carried forward as described above.

Caption: Alternative synthesis of the DCCA precursor via cyclopropanation.

Stereoselective Synthesis and Isomer Separation

Achieving a single, pure stereoisomer requires a more nuanced approach, focusing on either stereoselective synthesis of the DCCA precursor or separation of the isomers.

-

Causality Behind Experimental Choices:

-

Catalyst Selection: In the cyclopropanation route, the choice of catalyst is paramount. The use of chiral copper catalysts can induce asymmetry, favoring the formation of one enantiomer of the DCCA ester over the others, which is a cornerstone of modern stereoselective synthesis.

-

Separation by Crystallization: A key practical step for separating the diastereomers of DCCA involves selective crystallization. The cis-isomer of DCCA is more soluble in n-hexane than the trans-isomer.[1][7] This difference in solubility allows for the isolation of the less soluble trans-DCCA by precipitation from a hexane solution, leaving the cis-DCCA enriched in the mother liquor. This is a critical control point for producing this compound with a specific, desired cis:trans ratio.

-

Part 3: Purification, Separation, and Analysis

The final stage of producing this compound, especially for pharmaceutical or research applications, involves rigorous purification to remove impurities and, if required, the separation of individual isomers.

Purification and Isomer Isolation Workflow

Achieving high chemical purity of the this compound mixture is often accomplished through recrystallization. A patented method describes dissolving crude this compound in a methanol-water mixture to obtain a final product with purity exceeding 99.5%.[3][18][20] However, to isolate a single enantiomer, chiral separation techniques are mandatory.[3]

Caption: Decision tree for the purification and isolation of this compound isomers.

Experimental Protocol for Recrystallization:

-

Dissolve the crude this compound mixture in methanol, heating gently to 40-45°C if necessary.[3][18]

-

Cool the solution to 10-15°C.[18]

-

Slowly add water to induce precipitation.

-

Further cool the mixture to 0-5°C to maximize the recovery of the purified solid.[18]

-

Isolate the solid by filtration and dry under vacuum.

Analytical Techniques for Isomer Separation and Quantification

A suite of advanced analytical techniques is required to resolve and quantify the complex isomeric mixtures of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of this compound isomer analysis.[21] For separating diastereomers (cis from trans), standard reversed-phase columns can be effective.[21] However, to resolve all four stereoisomers, chiral stationary phases (CSPs) are essential.[5][22] A notable advancement is the coupling of two different chiral columns, such as CHIRALPAK® IG and IJ, which can achieve baseline resolution of all four stereoisomers.[22]

-

Thin-Layer Chromatography (TLC): A validated TLC-densitometric method has been developed for the effective separation and quantification of cis- and trans-permethrin.[17][23] Using a mobile phase of hexane-diethyl ether-ethyl acetate, sharp, well-resolved peaks for the two diastereomers can be obtained.[17]

-

Gas Chromatography (GC): GC is also a widely used method for the analysis of this compound in various matrices.[5][7]

-

Advanced Detection Methods: While UV detection is common for HPLC and GC, more sophisticated detectors provide deeper insights.[5] A diode-laser polarimeter coupled with an HPLC system can identify enantiomers as they elute based on their optical rotation, confirming their identity without requiring complete baseline separation.[5]

Conclusion

This compound's utility as an insecticide is governed by the complex interplay of its four stereoisomers. The 1R-isomers are primarily responsible for its potent insecticidal activity, while the cis and trans configurations influence its toxicity, environmental persistence, and metabolic profile. Industrial synthesis focuses on producing controlled mixtures of diastereomers through the esterification of a corresponding DCCA precursor. However, for research and specialized applications, the isolation of individual stereoisomers is crucial. This is achieved through a combination of stereoselective synthesis of the DCCA intermediate, separation of diastereomers by crystallization, and final resolution of enantiomers using advanced chiral chromatography. The analytical tools and synthetic strategies outlined in this guide provide the foundation for professionals to effectively work with, characterize, and develop products based on this important class of molecules.

References

-

Godin, S. J., Scollon, E. J., Hughes, M. F., Ross, M. K., & Tornero-Velez, R. (2020). Toxicokinetics of cis- and trans-Permethrin: Influence of Isomer, Maturation, and Sex. Toxicological Sciences, 174(1), 118–128. [Link]

-

de la Colina, C., Peña, A., & García, M. D. (1996). Resolution of Deltamethrin, this compound, and Cythis compound Enantiomers by High-Performance Liquid Chromatography with Diode-Laser Polarimetric Detection. Journal of Chromatographic Science, 34(1), 17-22. [Link]

-

Umstead, W. J. The Chiral Separation of the Stereoisomers of this compound. Daicel Chiral Technologies. [Link]

-

University of Hertfordshire. This compound (Ref: OMS 1821). AERU. [Link]

-

Beyond Pesticides. (2005, January 14). New Pesticide Isomer Study Shows New Breakdown and Toxicity Risks. [Link]

-

Alam, P., et al. (2016). Effective Separation and Simultaneous Quantification of this compound Isomers in Household Products by Validated TLC—Densitometric Method. Semantic Scholar. [Link]

-

International Agency for Research on Cancer. (1991). This compound. In Occupational Exposures in Insecticide Application, and Some Pesticides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. [Link]

-

Khan, H. M., et al. (2022). Structural Aspects of Potential Endocrine-Disrupting Activity of Stereoisomers for a Common Pesticide this compound against Androgen Receptor. International Journal of Molecular Sciences, 23(21), 13498. [Link]

-

Alam, P., et al. (2016). Effective separation and simultaneous quantification of this compound isomers in household products by validated TLC-densitometric. Journal of the Serbian Chemical Society, 81(10), 1139-1151. [Link]

-

STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. (2024). [Link]

-

Unroe, K. T., et al. (1987). Synthesis of isomeric 3-(2,2-dichlorovinyl)-2-hydroxymethyl-2-methylcyclopropanecarboxylic acids and other this compound metabolites. Journal of Agricultural and Food Chemistry. [Link]

-

Toke, L., et al. (1985). CONTRIBUTION TO THE SYNTHESIS OF this compound. Periodica Polytechnica Chemical Engineering, 29(1-2), 115-120. [Link]

-

Liu, W., Gan, J., & Schlenk, D. (2005). Isomer Selectivity in Aquatic Toxicology and Biodegradation of Bifenthrin and this compound. Environmental Toxicology and Chemistry, 24(8), 1861-1866. [Link]

-

Gotoh, Y., et al. (1998). This compound Emulsion Ingestion: Clinical Manifestations and Clearance of Isomers. Journal of Toxicology: Clinical Toxicology, 36(1-2), 57-61. [Link]

-

Bertók, B., et al. (1996). The synthetic pyrethroid isomers I. Preparation. Pesticide Science, 49(4), 495-503. [Link]

- Lekkala, R. B., et al. (2020). Method for the synthesis of this compound. U.S.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

World Health Organization. (2009). WHO Specifications and Evaluations for Public Health Pesticides: this compound (40:60 cis:trans isomer ratio). [Link]

-

Popović, I. Ž., et al. (2013). Fast and Universal HPLC Method for Determination of this compound in Formulations Using 1.8-µm Particle-Packed Column and Performance Comparison with Other Column Types. Journal of AOAC International, 96(4), 707-713. [Link]

-

Pap, L., et al. (1996). The synthetic pyrethroid isomers II. Biological activity. Pesticide Science, 48(1), 43-51. [Link]

-

Jain, R., et al. (2018). FAST AND ADVANCED ANALYTICAL METHOD FOR DETERMINATION OF this compound (CIS AND TRANS) CONTENT AND IN TRACES BY ULTRA PERFORMANCE L. Rasayan Journal of Chemistry, 11(2), 708-717. [Link]

-

PharmaCompass. (n.d.). This compound (isomers). [Link]

-

Nillos, M. G., et al. (2010). Stereoselective biotransformation of this compound to estrogenic metabolites in fish. Chemical Research in Toxicology, 23(10), 1568-1575. [Link]

-

World Health Organization. (2011). WHO Specifications and Evaluations for Public Health Pesticides: this compound (25:75 cis:trans isomer ratio, non-racemic). [Link]

-

Lekkala, R. B., et al. (2018). Improved method for the synthesis of this compound. WIPO Patent Application WO/2018/042461. [Link]

-

Beyond Pesticides. (n.d.). This compound. [Link]

-

Schurig, V., et al. (2013). Assignment of absolute configurations of this compound and its synthon 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid by enantioselective chromatography and X-ray crystallography. Chirality, 25(10), 654-660. [Link]

- Lekkala, R. B., et al. (2019). Improved method for the synthesis of this compound.

-

Popović, I. Ž., et al. (2013). This compound isomers (cis and trans). ResearchGate. [Link]

-

The Ullmann Ether Condensation. (2000). ResearchGate. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

Important Properties to Identify Cis-/Trans- Isomers. (2020, September 26). YouTube. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. [Link]

Sources

- 1. This compound (Ref: OMS 1821) [sitem.herts.ac.uk]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural Aspects of Potential Endocrine-Disrupting Activity of Stereoisomers for a Common Pesticide this compound against Androgen Receptor | MDPI [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 7. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound (isomers) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Toxicokinetics of cis- and trans-Permethrin: Influence of Isomer, Maturation, and Sex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Stereoselective biotransformation of this compound to estrogenic metabolites in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpestnet.org [mdpestnet.org]

- 17. akjournals.com [akjournals.com]

- 18. US10647655B2 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 19. pp.bme.hu [pp.bme.hu]

- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 21. Fast and Universal HPLC Method for Determination of this compound in Formulations Using 1.8-µm Particle-Packed Column and Performance Comparison with Other Column Types - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chiraltech.com [chiraltech.com]

- 23. Effective Separation and Simultaneous Quantification of this compound Isomers in Household Products by Validated TLC—Densitometric Method | Semantic Scholar [semanticscholar.org]

A Comparative Analysis of Permethrin Metabolism in Mammals and Insects: The Basis for Selective Toxicity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Permethrin, a type I synthetic pyrethroid, is a cornerstone of modern insect control due to its potent neurotoxicity in arthropods and remarkably low toxicity in mammals. This selective action is not accidental but is rooted in profound differences in the metabolic handling of the compound between these two animal groups. This technical guide provides a detailed comparative analysis of the metabolic pathways of this compound in mammals and insects. We will explore the key enzymatic systems—carboxylesterases and cytochrome P450 monooxygenases—that govern its detoxification, highlighting the quantitative and qualitative disparities that are fundamental to its safety and efficacy. This document will delve into the causality behind these metabolic differences, present detailed experimental protocols for their study, and provide visual representations of the core biochemical pathways, offering a comprehensive resource for researchers in toxicology, pharmacology, and insecticide development.

Introduction to this compound and Its Selective Action

This compound is a synthetic chemical modeled after the natural insecticidal compounds found in chrysanthemum flowers.[1] It functions as a potent neurotoxin in insects by targeting voltage-gated sodium channels in nerve cell membranes.[2] this compound binds to these channels and prolongs their open state, leading to a sustained influx of sodium ions. This disrupts normal nerve signal transmission, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect.[2][3]

The remarkable success of this compound as an insecticide lies in its selective toxicity. Mammals are significantly less susceptible to its neurotoxic effects for two primary reasons:

-

Lower Target Site Sensitivity: Mammalian voltage-gated sodium channels are structurally different and less sensitive to the effects of this compound compared to their insect counterparts.[2][4]

-

Rapid Metabolic Detoxification: Mammals possess highly efficient enzymatic systems that rapidly metabolize and clear this compound from the body before it can accumulate to toxic concentrations in the nervous system.[4][5]

This guide will focus on the second and arguably more critical factor: the profound differences in metabolic pathways between mammals and insects.

The Core Metabolic Pathways: A Tale of Two Systems

The metabolism of xenobiotics like this compound is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions. For this compound, the crucial detoxification steps occur in Phase I, primarily through two competing pathways: ester hydrolysis and oxidation .[6][7] The efficiency and preference for these pathways are the central points of divergence between mammals and insects.

Mammalian Metabolism: A Rapid Hydrolytic-Dominant Pathway

In mammals, this compound is rapidly and extensively metabolized, primarily in the liver.[4][6] The dominant pathway is the hydrolytic cleavage of the central ester bond, a reaction catalyzed by a class of enzymes known as carboxylesterases (CEs) .[8][9]

-

Ester Hydrolysis: Mammalian hepatic CEs, such as hCE-1 and hCE-2 in humans, are highly efficient at hydrolyzing the ester linkage in this compound.[8][10] This reaction splits the molecule into two non-toxic primary metabolites:

-

3-phenoxybenzyl alcohol (PBAlc)

-

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA)

-

-

Oxidative Metabolism: While hydrolysis is dominant, oxidative metabolism via cytochrome P450 monooxygenases (CYPs) also occurs.[11] This pathway primarily targets the aromatic rings and methyl groups of the parent molecule, but it is a less significant route for detoxification in mammals compared to hydrolysis.[10] For instance, in adult human liver metabolism of trans-permethrin, CYP enzymes account for only about 1% of the total metabolism, with carboxylesterases handling the vast majority.[10]

-

Isomer Specificity: this compound exists as a mixture of cis and trans isomers. Mammalian carboxylesterases show a strong preference for the trans-isomer, hydrolyzing it much more rapidly than the cis-isomer.[6][8] The cis-isomer, being more resistant to hydrolysis, is more likely to be metabolized through oxidative pathways and tends to persist slightly longer in tissues.[6][12]

-

Phase II Conjugation: The primary metabolites (PBAlc and DCCA) are then rendered more water-soluble through Phase II conjugation reactions (e.g., glucuronidation or sulfation) and are readily excreted in the urine.[4][6]

The high catalytic efficiency of mammalian carboxylesterases is the principal reason for this compound's low toxicity in mammals. By rapidly breaking the ester bond, the parent neurotoxic compound is inactivated.[5][9]

Insect Metabolism: An Oxidation-Reliant, Slower Pathway

Insects also utilize both hydrolysis and oxidation to detoxify this compound, but the balance and efficiency of these pathways are markedly different from mammals.

-

Ester Hydrolysis: Many insect species possess carboxylesterases capable of hydrolyzing this compound, and elevated levels of these enzymes are a known mechanism of insecticide resistance.[13][14] However, in susceptible (non-resistant) insects, the rate of this hydrolysis is generally much slower and less efficient than in mammals.[3] This slower hydrolytic detoxification allows the parent this compound molecule to persist longer and reach its target site in the nervous system.

-

Oxidative Metabolism: Consequently, insects often rely more heavily on oxidative metabolism via cytochrome P450 enzymes.[15] Overexpression of specific P450 genes (e.g., from the CYP6 family) is a common and potent mechanism of resistance in many insect species, including mosquitoes and house flies.[16][17][18] These enzymes hydroxylate various positions on the this compound molecule, marking it for detoxification. The inhibition of these oxidative enzymes with synergists like piperonyl butoxide (PBO) dramatically increases this compound's toxicity to insects, underscoring the critical role of P450s in their defense.[6]

This fundamental difference—rapid hydrolysis in mammals versus slower, more oxidation-dependent metabolism in insects—is the biochemical foundation of this compound's selective toxicity.

Visualizing the Metabolic Divergence

The following diagrams, generated using Graphviz, illustrate the contrasting metabolic fates of this compound.

Caption: Figure 1. Dominant hydrolytic pathway of this compound in mammals.

Caption: Figure 2. Oxidation-reliant metabolic pathway of this compound in insects.

Quantitative Comparison of Metabolic Efficiency

The qualitative differences in pathway preference are underscored by significant quantitative disparities in metabolic rates. While precise comparative data across a wide range of species can be challenging to consolidate, studies consistently demonstrate the superior metabolic capacity of mammals.

| Parameter | Mammals (e.g., Rat, Human) | Insects (e.g., House Fly, Mosquito) | Significance |

| Primary Detoxification Route | Ester Hydrolysis | Oxidation (in susceptible strains) | Mammals rapidly inactivate this compound by cleaving the ester bond.[8][9] |

| Carboxylesterase Activity | Very High | Variable; lower in susceptible strains | High CE activity prevents accumulation of the parent compound in mammals.[3][8] |

| Cytochrome P450 Activity | Present, but a minor contributor to clearance of parent compound.[10] | Critical for detoxification; upregulation is a key resistance mechanism.[15][17] | Insects are more reliant on the slower P450 system for initial detoxification. |

| Metabolic Clearance Rate | Rapid (e.g., t½ in rats is ~1 day).[3] | Slower | Faster clearance in mammals prevents the attainment of neurotoxic concentrations. |

| Metabolite Profile | Dominated by hydrolysis products (DCCA, PBAlc and its conjugates).[19] | Profile shows a higher proportion of oxidized parent compound. | Reflects the dominant metabolic pathways in each class. |

Table 1: Summary of Key Metabolic Differences Between Mammals and Insects.

Experimental Methodologies for Studying this compound Metabolism

Investigating the metabolic fate of this compound requires robust in vitro and in vivo methodologies. A cornerstone technique is the in vitro metabolism assay using liver microsomes, which contain a high concentration of Phase I enzymes (CYPs and CEs).

Protocol: In Vitro this compound Metabolism Assay using Liver S9 Fractions

This protocol provides a generalized procedure for assessing the metabolism of this compound in mammalian or insect S9 fractions (which contain both microsomal and cytosolic enzymes).[20][21]

Objective: To quantify the rate of this compound depletion and identify the formation of primary metabolites (PBAlc, DCCA) by hepatic or whole-body insect S9 fractions.

Materials:

-

This compound (analytical standard)

-

Metabolite standards (PBAlc, DCCA)

-

Mammalian liver S9 fraction (e.g., from rat, human) or insect S9 fraction

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN), HPLC-grade

-

Formic acid

-

Incubator/shaking water bath (37°C for mammals, species-specific for insects)

-

Microcentrifuge tubes and centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Thaw S9 fractions on ice. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or DMSO).

-

Prepare the reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the reaction buffer, S9 fraction (e.g., to a final concentration of 1 mg/mL protein), and this compound (e.g., to a final concentration of 1-10 µM).

-

Pre-incubate the mixture for 5 minutes at the appropriate temperature (e.g., 37°C).

-

Initiate the reaction by adding the NADPH regenerating system. For control reactions (to assess non-NADPH dependent metabolism like hydrolysis), add buffer instead.

-

Incubate for a defined time course (e.g., 0, 5, 15, 30, 60 minutes), with gentle shaking.

-

-

Reaction Quenching:

-

At each time point, stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate the protein and halt enzymatic activity.

-

Vortex vigorously.

-

-

Sample Processing:

-

Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent this compound and the formation of key metabolites like PBAlc and DCCA.

-

Use the data to calculate the rate of depletion (metabolic clearance) and the rate of metabolite formation.

-

Causality and Interpretation:

-

Comparing the rate of this compound depletion in the presence and absence of NADPH allows for the differentiation between oxidative (NADPH-dependent) and hydrolytic (NADPH-independent) metabolism.

-

A much faster depletion rate in mammalian S9 fractions compared to insect S9 fractions, particularly in the absence of NADPH, provides direct evidence for the higher hydrolytic capacity in mammals.

-

Identifying a higher ratio of oxidized metabolites in insect preparations would support the reliance on P450 pathways.

Caption: Figure 3. Workflow for an in vitro this compound metabolism assay.

Conclusion

The selective toxicity of this compound is a finely tuned outcome of evolutionary divergence in metabolic capabilities. Mammals neutralize this compound with exceptional speed through a hydrolytic pathway dominated by highly active carboxylesterases.[8][9] Insects, lacking this rapid hydrolytic capacity, must rely on a slower, oxidative defense system mediated by cytochrome P450s.[15] This metabolic bottleneck in insects allows the parent neurotoxin to persist, reach its target, and exert its insecticidal effect.[3] Understanding this fundamental dichotomy in metabolic strategy is paramount for the rational design of future insecticides that are both effective against target pests and safe for mammals and other non-target organisms. The methodologies and principles outlined in this guide provide a framework for the continued investigation and exploitation of these critical toxicokinetic differences.

References

-

David, J. P., et al. (2014). Roles of carboxylesterases in detoxification of this compound in insect Sf9 cells. ResearchGate. Available at: [Link]

-

Crow, J. A., et al. (2007). Hydrolytic metabolism of pyrethroids by human and other mammalian carboxylesterases. Toxicology and Applied Pharmacology. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. Available at: [Link]

-

Hedges, L. C., et al. (2019). Metabolism of deltamethrin and cis- and trans-permethrin by human expressed cytochrome P450 and carboxylesterase enzymes. Xenobiotica. Available at: [Link]

-